
cis-Ranitidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Ranitidine: is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . The compound works by blocking histamine, thus decreasing the amount of acid released by the cells in the stomach .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ranitidine involves several steps. One of the key steps is the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . This reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of bis(dimethylamino)methane and cysteamine . The process is optimized to increase the yield of the intermediate compounds, which are then converted to this compound through further chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions: cis-Ranitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include bis(dimethylamino)methane, cysteamine, and l-methylthio-l-(N-methylamino)-2-nitroethylene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products: The major products formed from these reactions include various intermediates that are further processed to produce this compound .
Applications De Recherche Scientifique
Gastrointestinal Disorders
Cis-Ranitidine is widely utilized in the management of:
- Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
- Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
- Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.
Cancer Research
Recent studies have investigated the potential links between this compound use and cancer risk:
- A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
- Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .
Pharmacological Research
This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.
Case Studies
Several notable studies highlight the applications and implications of this compound:
- Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
- Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .
Mécanisme D'action
The mechanism of action of cis-Ranitidine involves the competitive inhibition of histamine at H2 receptors of the gastric parietal cells . This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration . The compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cis-Ranitidine include cimetidine, famotidine, lafutidine, nizatidine, and roxatidine .
Comparison: this compound has a far-improved tolerability profile compared to cimetidine, with fewer adverse drug reactions and longer-lasting action . It also has 10 times the activity of cimetidine . Unlike cimetidine, this compound has a lower affinity for CYP450, resulting in fewer side effects . Famotidine and nizatidine, on the other hand, have no significant CYP450 interactions .
Conclusion
This compound is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and improved tolerability profile make it a preferred choice for treating various gastric acid-related conditions.
Activité Biologique
Introduction
Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.
This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.
1. Cancer Risk Assessment
Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.
- Table 1: Cancer Risk Associated with Ranitidine Use
2. Gastrointestinal Effects
This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.
- A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .
3. Case Studies
Several case studies have highlighted the effects of this compound in specific patient populations:
- Case Study: Necrotizing Enterocolitis in Preterm Infants
4. Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.
- Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~50% |
Peak Plasma Concentration (Cmax) | Varies with dosage |
Half-life (t1/2) | Approximately 2-3 hours |
Metabolism | Hepatic via cytochrome P450 enzymes |
This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.
Propriétés
Numéro CAS |
667463-27-6 |
---|---|
Formule moléculaire |
C₁₃H₂₂N₄O₃S |
Poids moléculaire |
314.4 |
Synonymes |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.